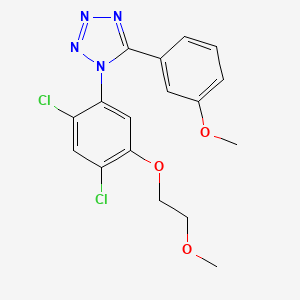

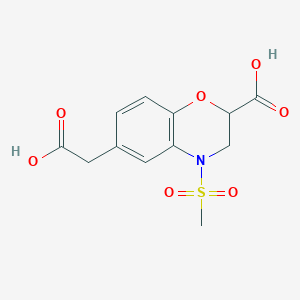

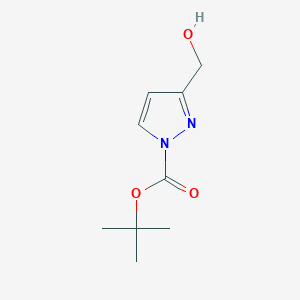

(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of a similar compound, FTTA, is C17H15NO3S, and its molecular weight is 313.37.Physical and Chemical Properties Analysis

Thiophene, a related compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Overview of Furan and Thiophene Derivatives in Medicinal Chemistry

Furan and thiophene derivatives, including those with specific substituents like furan-3-yl and thiophen-2-yl, are integral in drug design due to their roles as structural units in bioactive molecules. The literature demonstrates the significance of these substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues, particularly in the pursuit of compounds with antiviral, antitumor, antimycobacterial, or antiparkinsonian activities. Structural modifications to optimize activity and selectivity are frequently explored, emphasizing the importance of these derivatives in developing therapeutics (Ostrowski, 2022).

Chemical Reactivity and Decomposition Mechanisms

The decomposition mechanisms of thiophene and furan derivatives on palladium surfaces have been studied, highlighting their distinct reactions despite structural similarities. For instance, thiophene decomposes via a C4H4 intermediate, leading to sulfur deposition on the surface. In contrast, furan decomposes through α-H and CO elimination, demonstrating the complex chemical reactivity of these derivatives under specific conditions, which can inform their applications in catalysis and material science (Caldwell & Land, 1997).

Biocatalytic Valorization and Environmental Implications

The biocatalytic valorization of furans, like furfural derivatives from renewable resources, indicates a sustainable approach to utilizing these compounds in producing chemicals, fuels, and materials. Biocatalysis offers a selective, environmentally friendly method for converting furans into valuable products, emphasizing the role of these derivatives in green chemistry and biorefining processes (Domínguez de María & Guajardo, 2017).

Advanced Materials and Polymers

The transformation of plant biomass into furan derivatives for the next generation of polymers and functional materials represents a significant application area. Furan derivatives like 5-hydroxymethylfurfural (HMF) and its subsequent products are seen as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This application underscores the role of these compounds in developing sustainable materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

特性

IUPAC Name |

(E)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-4-2-1-3-5-15)19-11-8-17-6-7-18(23-17)16-9-12-22-14-16/h1-7,9-10,12-14,19H,8,11H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYKWBJNIRSAEY-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2607807.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)